molecular formula C10H14O B1615896 2-(2-Methylphenyl)propan-2-ol CAS No. 7572-79-4

2-(2-Methylphenyl)propan-2-ol

Cat. No.: B1615896
CAS No.: 7572-79-4
M. Wt: 150.22 g/mol
InChI Key: UZRCLVBKYONQEI-UHFFFAOYSA-N
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Description

Safety and Hazards

“2-(2-Methylphenyl)propan-2-ol” is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation. It is harmful if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with acetone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process is often carried out in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aromatic ring structure may enable interactions with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropan-2-ol: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)propan-2-ol: Similar structure but with the methyl group in the para position.

    2-Methyl-2-propanol: Lacks the phenyl group, simpler structure.

Uniqueness

2-(2-Methylphenyl)propan-2-ol is unique due to the presence of both a hydroxyl group and a 2-methylphenyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRCLVBKYONQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288138
Record name 2-(2-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7572-79-4
Record name NSC54363
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Record name 2-(2-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylphenyl)propan-2-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under the protection by nitrogen, ortho-methylphenylethanone (134 g, 1.0 mol) is dissolved in 1000 ml of tetrahydrofuran and then cooled to −5° C., into which 2M methylmagnesium chloride in tetrahydrofuran (550 ml) is slowly added dropwise at below 0° C. After the addition, the reactant solution is stirred at room temperature for 4 hours under the detection by TLC. When the reaction is complete, 200 ml of saturated NH4Cl solution is slowly added dropwise into the reactant solution and stirred until no bubbling from the solution. The reactant solution is then extracted by dichloromethane (500 ml×3), the extracts are combined, dried by anhydrous sodium sulfate, absorbed by activated carbon, filtered and then the solvent is distilled using rotary evaporator to obtain 124 g of 2-ortho-methylphenyl-2-propanol as a light yellow sticky liquid, with a yield of 82.6%.
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Synthesis routes and methods III

Procedure details

Under the protection by nitrogen, ortho-methylphenylethanone (134 g, 1.0 mol) is dissolved in 1000 ml of tetrahydrofuran and then cooled to −5° C., into which 2 M methylmagnesium bromide in tetrahydrofuran (550 ml) is slowly added dropwise at below 0° C. After the addition, the reactant solution is stirred at room temperature for 3 hours under the detection of TLC. When the reaction is complete, 200 ml of saturated NH4Cl solution is slowly added dropwise into the reactant solution and stirred until no bubbling from the solution. The resulted solution is then extracted by dichloromethane (500 ml×3), the extracts are combined, dried by anhydrous sodium sulfate, absorbed by activated carbon, filtered, and then the solvent is distilled out using rotary evaporator to obtain 132 g of 2-ortho-methylphenyl-2-propanol as a light yellow sticky liquid, with a yield of 88%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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